5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Description
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chloro group and a 2,6-dichlorobenzyl ether moiety. This compound has been studied extensively as a precursor in synthesizing azomethine ligands for zinc(II) complexes, which exhibit photoluminescent (PL) properties and biological activity . Its structural uniqueness lies in the electron-withdrawing chlorine substituents, which influence electronic conjugation and intermolecular interactions. The 2,6-dichlorobenzyl group enhances steric bulk and modulates binding affinities, while the aldehyde functionality facilitates condensation reactions with amines to form Schiff bases . Notably, this compound was listed as a discontinued product in commercial catalogs, though specific reasons remain unspecified .
Properties
IUPAC Name |
5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARFMPRSMRRMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 5-Chloro-2-Hydroxybenzaldehyde
The most direct route involves nucleophilic aromatic substitution between 5-chloro-2-hydroxybenzaldehyde and 2,6-dichlorobenzyl chloride. This method, adapted from analogous benzaldehyde ether syntheses, proceeds via deprotonation of the phenolic hydroxyl group using potassium carbonate in dimethylformamide (DMF) at reflux (80–100°C). The reaction mechanism involves:
- Deprotonation : K₂CO₃ abstracts the hydroxyl proton, generating a phenoxide ion.
- Nucleophilic Attack : The phenoxide attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride.
- Elimination : Chloride ion is expelled, forming the ether linkage.
Key advantages include high regioselectivity and compatibility with the aldehyde functional group. Industrial variants replace DMF with acetone to reduce costs.
Synthesis of 2,6-Dichlorobenzyl Chloride
The quality of 2,6-dichlorobenzyl chloride directly impacts final product purity. Patent CN103396301A outlines a two-step chlorination-hydrolysis process:
Chlorination of 2,6-Dichlorotoluene :
- Reactant: 2,6-Dichlorotoluene (2,6-DCT)
- Catalyst: Phosphorus pentachloride (PCl₅)
- Conditions: 50–250°C under UV light
- Product: 2,6-Dichlorobenzyl dichloride (C₆H₃Cl₂CHCl₂)
Hydrolysis to Benzyl Chloride :
This method avoids hazardous chlorination reagents, enhancing industrial safety.
Reaction Optimization and Kinetic Analysis
Solvent and Base Selection
Comparative studies from ChemBridge Corporation and BenchChem identify optimal conditions:
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Solvent | DMF | 78–82% | |
| Base | K₂CO₃ | 80% | |
| Temperature | 80°C | Max yield | |
| Molar Ratio (1:1.2) | Aldehyde:Benzyl-Cl | 88% |
Polar aprotic solvents (DMF, DMSO) stabilize the transition state, while excess benzyl chloride drives equilibrium toward product.
Byproduct Mitigation
Common impurities include:
- Di-etherified Products : Controlled by limiting benzyl chloride stoichiometry.
- Aldehyde Oxidation : Prevented by inert atmosphere (N₂/Ar).
- Residual Solvents : Removed via azeotropic distillation with heptane.
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ flow chemistry for enhanced heat/mass transfer:
- Reactor Type : Tubular (316L stainless steel)
- Residence Time : 12–15 minutes
- Throughput : 50 kg/hr
Automated pH control (7.5–8.0) minimizes side reactions, while in-line FTIR monitors conversion in real-time.
Waste Stream Management
- HCl Gas : Scrubbed with NaOH to produce NaOCl (bleaching agent).
- DMF Recovery : Distillation at 60 mBar, 80°C (≥95% reuse).
- Metal Catalysts : ZnCl₂ recycled via ion-exchange resins.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues include:
- 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde : Differs in the dichlorobenzyl substitution pattern (2,4 vs. 2,6), altering steric and electronic properties.
- 2-(N-Tosylamino)benzaldehyde derivatives: Lack the 5-chloro and dichlorobenzyl groups, reducing steric hindrance and halogen-mediated interactions .
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: Non-benzaldehyde analogues with dichlorobenzyl groups; their collagenase inhibition activities highlight positional chlorine effects .
Photoluminescent Properties
Zinc complexes derived from 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde exhibit distinct PL behavior compared to non-chlorinated or differently substituted analogues:
- Emission Intensity: The 2,6-dichlorobenzyl group enhances rigidity, reducing non-radiative decay and increasing PL quantum yield in solid-state complexes .
- Solvent Sensitivity : Chlorine substituents stabilize excited states, reducing solvatochromic shifts in methylene chloride compared to less halogenated analogues .
Table 1. Comparative Analysis of Structural and Functional Properties
Research Findings and Implications
- Positional Halogen Effects : The 2,6-dichloro configuration optimizes ligand-receptor interactions (e.g., collagenase binding) and enhances PL efficiency compared to 2,4-dichloro or unchlorinated analogues .
- Pharmaceutical Potential: Structural parallels with Isoconazole Nitrate suggest unexplored antimicrobial applications for the main compound .
- Limitations : Discontinued commercial status may reflect challenges in synthesis scalability or stability, warranting further investigation.
Biological Activity
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro-substituted benzaldehyde structure with a dichlorobenzyl ether moiety. The presence of multiple chlorine atoms enhances its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction may disrupt critical biological pathways, leading to its observed effects on cell viability and proliferation.
- Receptor Modulation : The compound may also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell survival and growth.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro .
- Fungal Activity : The compound also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects:
- Cell Proliferation Inhibition : Studies have reported that the compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve induction of apoptosis or cell cycle arrest .
Research Findings and Case Studies
Several key studies have contributed to the understanding of the biological activity of this compound:
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetonitrile | K₂CO₃ | 25 | 24 | 85–90 | |
| DMF | K₂CO₃ | 80 | 6 | 75–80 |
How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The 2,6-dichlorobenzyl group introduces steric hindrance, slowing electrophilic aromatic substitution at the ortho position. Electron-withdrawing chloro substituents activate the aldehyde toward nucleophilic additions (e.g., condensation with amines). Comparative studies of analogues (e.g., 2-fluoro vs. 2-chloro derivatives) show that:
- Electron-withdrawing groups (Cl, F) increase aldehyde electrophilicity, enhancing reactivity in Schiff base formation .
- Steric bulk at the benzyl position reduces accessibility for bulky nucleophiles, necessitating longer reaction times or higher temps .
How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Answer:
Contradictions often arise from polymorphic forms or impurities. Methodological steps include:
Reproducing purification : Recrystallize from ethanol or perform sublimation.
Advanced characterization : Use DSC (differential scanning calorimetry) to identify polymorphs .
Spectral validation : Compare IR (C=O stretch ~1689 cm⁻¹ ) and ¹H NMR (aldehyde proton δ ~10.2 ppm ) with literature.
What strategies mitigate by-product formation during the etherification step?
Answer:
Common by-products include dialkylated products or oxidation of the aldehyde. Strategies:
- Controlled stoichiometry : Use a 1.5:1 molar ratio of benzyl chloride to phenolic precursor to limit over-alkylation .
- Inert atmosphere : Prevent aldehyde oxidation (e.g., to carboxylic acid) using N₂ or Ar .
- Additives : Catalytic KI accelerates SN2 mechanisms in Williamson ether synthesis .
What are the best practices for characterizing this compound’s stability under storage?
Answer:
Stability studies recommend:
- Storage conditions : Keep in amber vials at –20°C under anhydrous conditions (desiccants like silica gel) to prevent hydrolysis .
- Monitoring degradation : TLC or HPLC tracks aldehyde oxidation; FTIR detects carboxylic acid formation (broad O-H stretch ~2500–3000 cm⁻¹) .
How does solvent polarity impact the compound’s solubility and reaction outcomes?
Answer:
- High-polarity solvents (DMF, DMSO) enhance solubility but may promote side reactions (e.g., aldol condensation).
- Low-polarity solvents (toluene) limit solubility but favor selective etherification .
Table 2: Solvent Effects on Key Reactions
| Solvent | Polarity (ET₃₀) | Reaction Rate | By-Product Formation |
|---|---|---|---|
| DMF | 0.40 | High | Moderate |
| Acetonitrile | 0.46 | Moderate | Low |
| Toluene | 0.10 | Low | Minimal |
What computational methods predict the compound’s reactivity in drug discovery applications?
Answer:
Density functional theory (DFT) calculations assess:
- Frontier molecular orbitals : HOMO/LUMO gaps predict sites for nucleophilic/electrophilic attacks .
- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
How can researchers optimize reaction yields when scaling up synthesis?
Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
